5-Methyl-3-furoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClO2 |
|---|---|
Molecular Weight |
144.55 g/mol |
IUPAC Name |
5-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3 |
InChI Key |
PDXROPJRSWBSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(=O)Cl |
Origin of Product |
United States |
Contextualization of Furoyl Chlorides As Reactive Intermediates in Modern Organic Chemistry
Furoyl chlorides are a class of acyl chlorides derived from furoic acids. They are characterized by a furan (B31954) ring substituted with a carbonyl chloride group (-COCl). These compounds serve as highly reactive intermediates in organic synthesis. alibaba.com The reactivity of furoyl chlorides stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing chloride atom. This makes them susceptible to nucleophilic attack, enabling the introduction of the furoyl group into a wide array of molecules. chemimpex.com
In modern organic chemistry, reactive intermediates are transient, high-energy molecules that are generated during a reaction and quickly transform into more stable products. uoanbar.edu.iqlumenlearning.com Furoyl chlorides fit this description, as they are typically prepared and used in situ or stored under anhydrous conditions to prevent hydrolysis back to the less reactive furoic acid. Their utility is analogous to the more commonly known benzoyl chloride, participating in similar reactions such as Friedel-Crafts acylations, esterifications, and amidations. taylorandfrancis.comlouisville.edu The furan moiety, however, imparts unique electronic properties and reactivity compared to its benzene (B151609) counterpart. acs.org
The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it more susceptible to reactions that involve dearomatization. acs.org This unique reactivity profile allows for a diverse range of chemical transformations, making furan-containing molecules valuable synthons for complex molecular architectures. acs.orgdtic.mil
Significance of Furan Based Acyl Chlorides in Heterocyclic Synthesis
Furan-based acyl chlorides, including 5-methyl-3-furoyl chloride, are significant building blocks in the synthesis of a wide variety of heterocyclic compounds. uou.ac.in The furan (B31954) nucleus is a common scaffold in numerous biologically active natural products and synthetic compounds. ijabbr.commdpi.com Consequently, methods for the efficient construction and functionalization of furan rings and their incorporation into larger, more complex heterocyclic systems are of great interest to medicinal and agricultural chemists. alibaba.commdpi.com
The acyl chloride functionality provides a reactive handle for attaching the furan ring to other molecules through the formation of ester or amide linkages. mdpi.com For instance, the reaction of furoyl chlorides with amines or alcohols leads to the corresponding furoyl amides and esters, respectively. These products can then undergo further transformations, such as intramolecular cyclizations, to generate fused heterocyclic systems.
A notable application of furan-based acyl chlorides is in the synthesis of other heterocycles through cycloaddition reactions. The furan ring can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic adducts. acs.org These adducts can then be converted into a variety of other carbocyclic and heterocyclic structures. The intramolecular Diels-Alder reaction of furan amides derived from furoyl chlorides is a powerful strategy for the stereoselective synthesis of complex polycyclic alkaloids and other natural products. researchgate.net
Distinctive Reactivity Profiles of Substituted Furoyl Chloride Derivatives
The reactivity of furoyl chlorides can be significantly influenced by the nature and position of substituents on the furan (B31954) ring. lookchem.comsmolecule.com These substituents can alter the electronic and steric properties of the molecule, thereby affecting the electrophilicity of the carbonyl carbon and the reactivity of the furan ring itself.
Electron-donating groups, such as the methyl group in 5-methyl-3-furoyl chloride, can increase the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as nitro or trifluoromethyl groups, decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution. mdpi.comsmolecule.com
The position of the substituent relative to the acyl chloride group is also crucial. For example, in 2-furoyl chlorides, the substituent at the 5-position has a more pronounced electronic effect on the carbonyl group due to its direct conjugation. In 3-furoyl chlorides, such as this compound, the electronic influence of a 5-substituent is transmitted through the furan ring's π-system. researchgate.net
The presence of substituents can also introduce steric hindrance, which can affect the accessibility of the carbonyl carbon to nucleophiles. A bulky substituent near the acyl chloride group may slow down the rate of reaction. This interplay of electronic and steric effects allows for the fine-tuning of the reactivity of furoyl chloride derivatives to achieve desired synthetic outcomes.
Research Paradigms and Synthetic Utility of 5 Methyl 3 Furoyl Chloride in Complex Molecule Construction
Retrosynthetic Analysis and Strategic Disconnections for this compound
A logical retrosynthetic analysis of this compound identifies the primary disconnection at the carbon-chlorine bond of the acyl chloride. This leads back to the corresponding carboxylic acid, 5-Methyl-3-furoic acid. The synthesis of this key precursor becomes the central challenge.
Further disconnection of the 5-Methyl-3-furoic acid involves breaking the bond between the furan ring and the carboxylic acid group, and the bond between the furan ring and the methyl group. This suggests that the synthesis can be approached by either forming the furan ring with the substituents already in place or by functionalizing a pre-existing furan or furoic acid scaffold. A common strategy involves the synthesis of a 3-furoic acid derivative followed by the regioselective introduction of a methyl group at the C5 position.
Advanced Synthetic Routes to 3-Furoic Acid Derivatives Bearing a C5-Methyl Group
The construction of the 5-methyl-3-furoic acid core can be achieved through various advanced synthetic methods. These routes focus on the efficient and controlled formation of the furan ring and the precise placement of the required functional groups.
Catalytic Approaches to 3-Furan Carboxylic Acid Systems
Modern synthetic chemistry offers several catalytic methods for the synthesis of furan carboxylic acid systems. Furoic acid can be produced from the selective oxidation of furfural (B47365), which is a bio-based platform chemical. mdpi.commagtech.com.cn Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for this transformation. magtech.com.cn For instance, ruthenium-based catalysts have been shown to be effective in the direct alkenylation and decarboxylation-alkenylation of furoic acid derivatives. researchgate.net These catalytic approaches provide efficient pathways to functionalized furan compounds from biomass-derived starting materials. researchgate.net
Regioselective Introduction of the Methyl Moiety at the C5 Position of the Furan Ring
Once a 3-furoic acid or a suitable derivative is obtained, the next critical step is the regioselective introduction of the methyl group at the C5 position. The substitution pattern of readily available furan derivatives often stems from their carbohydrate origins, with 2-monosubstituted and 2,5-disubstituted furans being common. nih.gov Achieving substitution at the C3 and C5 positions requires more elaborate synthetic strategies.
One approach involves the use of organolithium compounds to functionalize the furan ring. acs.org The local electrophilicity of the furan ring can be quantitatively characterized to predict the regioselectivity of reactions. acs.org For instance, the presence of an activating group can direct the methylation to the desired C5 position. Additionally, cobalt-catalyzed metalloradical cyclization reactions of alkynes with α-diazocarbonyls can produce polysubstituted furans with complete regioselectivity. usf.edu Another method involves the copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones to yield substituted fused furan derivatives. nih.gov
Conversion of 5-Methyl-3-furoic Acid to this compound
The final step in the synthesis is the conversion of 5-Methyl-3-furoic acid to the corresponding acyl chloride. This is a standard transformation in organic chemistry, and several reagents can accomplish this conversion effectively.
Mechanistic Considerations of Carboxylic Acid Halogenation (e.g., Thionyl Chloride Mediated Transformations)
The conversion of carboxylic acids to acyl chlorides is a nucleophilic acyl substitution reaction. libretexts.org Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction mechanism involves the carboxylic acid acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com This initial step forms a protonated acyl chlorosulfite intermediate. libretexts.org The chlorosulfite group is an excellent leaving group. A chloride ion, generated during the reaction, then attacks the carbonyl carbon of the intermediate, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.ukyoutube.com The evolution of these gases helps to drive the reaction to completion. fiveable.me
Other reagents that can be used for this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk With PCl₅, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk PCl₃ produces phosphorous acid as a byproduct. chemguide.co.uk Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent. commonorganicchemistry.com
Optimization of Reaction Parameters for Enhanced Yields and Purity
To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.
Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in a solvent like DCM or THF, often at reflux. commonorganicchemistry.comfishersci.nl | SO₂, HCl (gaseous) | Gaseous byproducts drive the reaction; excess reagent can be removed by distillation. chemguide.co.ukfiveable.me |
| Oxalyl Chloride ((COCl)₂) | DCM at room temperature with catalytic DMF. commonorganicchemistry.com | CO, CO₂, HCl (gaseous) | Milder conditions compared to SOCl₂. |
| Phosphorus(V) Chloride (PCl₅) | Cold reaction. chemguide.co.uk | POCl₃, HCl | The liquid byproduct needs to be separated by fractional distillation. chemguide.co.uk |
| Phosphorus(III) Chloride (PCl₃) | Liquid at room temperature. chemguide.co.uk | H₃PO₃ | Less dramatic reaction than with PCl₅. chemguide.co.uk |
The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. commonorganicchemistry.comfishersci.nl The reaction temperature is often elevated to reflux to ensure complete conversion, though milder conditions can be employed with more reactive reagents like oxalyl chloride. commonorganicchemistry.comfishersci.nl The reaction time should be monitored to ensure the reaction goes to completion without significant side product formation. Purification of the final product is typically achieved by fractional distillation to separate it from any remaining starting material, excess reagent, or non-gaseous byproducts. chemguide.co.uk
Construction of Complex Heterocyclic Scaffolds
The furan nucleus is a prevalent motif in numerous natural products and pharmacologically active compounds. This compound serves as a key starting material for the elaboration of this core structure into more complex heterocyclic systems.
Synthesis of Polysubstituted Furan Derivatives
The acyl chloride functionality of this compound is a powerful tool for introducing substituents onto the furan ring, leading to a variety of polysubstituted derivatives. While direct examples using this compound are not extensively documented in the reviewed literature, the reactivity patterns of analogous furoyl chlorides provide a clear blueprint for its application. For instance, the condensation of furoyl chlorides with amines in the presence of a base like pyridine (B92270) is a standard method for the synthesis of furoic amides. mdpi.comresearchgate.net This straightforward acylation can be envisioned with this compound to introduce a wide array of amide-containing side chains.
Another strategy for creating polysubstituted furans involves the Friedel-Crafts acylation. While the furan ring is sensitive to strong Lewis acids, milder conditions can be employed. The acetylation of alkyl 2-furoates using acetic anhydride (B1165640) and a catalyst like magnesium perchlorate (B79767) demonstrates the feasibility of introducing acyl groups onto the furan ring, a reaction type that this compound could readily undergo as the acylating agent. researchgate.net
| Reagent | Product Type | Reaction Conditions | Reference |
| Amines | Furoic Amides | Pyridine, Dichloromethane | mdpi.comresearchgate.net |
| Alcohols | Furoic Esters | Base (e.g., Pyridine) | nih.gov |
| Arenes/Alkenes | Acyl Furans | Lewis Acid (e.g., AlCl₃, SnCl₄) | rsc.org |
Table 1: Representative Reactions for the Synthesis of Polysubstituted Furans
Annulation Strategies for Fused Ring Systems
Annulation, the formation of a new ring onto an existing one, is a powerful strategy for building molecular complexity. This compound is an excellent precursor for constructing fused heterocyclic systems, primarily through reactions that leverage the diene character of the furan ring.
A prominent example is the intramolecular Diels-Alder reaction of a furan (IMDAF). In this process, a dienophile is tethered to the furan ring. The reaction of an allylamine (B125299) with a furoyl chloride, such as the closely related 5-methyl-2-furoyl chloride, generates an N-furoylamide intermediate. This intermediate can then undergo a spontaneous intramolecular [4+2] cycloaddition to yield complex fused structures like 3a,6-epoxyisoindol-3-ones. researchgate.netresearchgate.net This tandem acylation/cycloaddition sequence is a highly efficient method for creating polycyclic frameworks with high diastereoselectivity. researchgate.net
Another approach involves ring-expansion strategies. For example, cyclopropyl (B3062369) ketones can undergo a regioselective ring expansion mediated by acidic alumina (B75360) to furnish fused furan derivatives. rsc.org While this example doesn't directly start with a furoyl chloride, it highlights the potential for furan-containing ketones, which can be synthesized from this compound, to be transformed into fused systems.
| Annulation Strategy | Intermediate | Product | Key Features | Reference |
| Intramolecular Diels-Alder (IMDAF) | N-allyl-5-methyl-3-furoylamide | Fused epoxyisoindolone | Tandem acylation/cycloaddition, high diastereoselectivity | researchgate.netresearchgate.net |
| Regioselective Ring Expansion | Furan-substituted cyclopropyl ketone | Fused furan | Acid-mediated rearrangement | rsc.org |
Table 2: Annulation Strategies for Fused Ring Systems
Derivatization towards Nitrogen-Containing Heterocycles (e.g., Hydrazides, Amides)
The high reactivity of the acyl chloride group in this compound makes it an ideal precursor for a wide range of nitrogen-containing heterocycles. The most direct application is the synthesis of amides and hydrazides, which are themselves valuable synthetic intermediates.
Amide Formation: The reaction of this compound with primary or secondary amines is a facile process, typically carried out in the presence of a base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct. mdpi.commdpi.com This reaction has been used to synthesize complex molecules, including N-(tetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, where the furoyl moiety is attached to a larger heterocyclic scaffold. mdpi.com
Hydrazide Formation: Hydrazides are key intermediates in the synthesis of many important nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. researchgate.net The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would readily produce 5-methyl-3-furoic hydrazide. This hydrazide can then be further reacted with various electrophiles to construct these five-membered rings. For instance, 5-substituted-2-furoyl diacylhydrazide derivatives have been synthesized and shown to possess interesting biological activities. researchgate.net These diacylhydrazides are typically prepared by reacting a furoyl hydrazide with another acyl chloride. researchgate.net
| Starting Material | Reagent | Product | Application | Reference |
| This compound | Primary/Secondary Amine | N-substituted-5-methyl-3-furamide | General synthesis, building blocks | mdpi.commdpi.com |
| This compound | Hydrazine Hydrate | 5-Methyl-3-furoic hydrazide | Intermediate for heterocycle synthesis | researchgate.net |
| 5-Methyl-3-furoic hydrazide | Acyl Chloride | 5-Methyl-3-furoyl diacylhydrazide | Biologically active compounds | researchgate.net |
Table 3: Synthesis of Nitrogen-Containing Derivatives
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade (or tandem) reactions, involving a sequence of intramolecular transformations, are highly valued for their efficiency and atom economy. researchgate.net The reactivity of this compound makes it an excellent participant in such processes.
Tandem Processes Utilizing the High Reactivity of the Acyl Chloride
The high electrophilicity of the acyl chloride group allows it to initiate reaction cascades. As previously mentioned in the context of annulation, the tandem acylation/intramolecular Diels-Alder reaction is a prime example. researchgate.netresearchgate.net The initial, rapid acylation of an allylamine with this compound (analogous to 5-methyl-2-furoyl chloride) creates the necessary precursor for the subsequent, spontaneous cycloaddition. This process efficiently generates significant molecular complexity from simple starting materials in a single, orchestrated sequence. researchgate.net
Another potential tandem process involves the initial acylation of a suitable nucleophile, followed by a cyclization that is triggered by the newly introduced furoyl group. For example, the reaction with a binucleophile could lead to an initial acylation at one site, followed by an intramolecular cyclization involving the furan ring or the methyl group.
| Tandem Process | Key Steps | Product Type | Reference |
| Acylation/IMDAF | 1. Acylation of allylamine 2. Intramolecular [4+2] cycloaddition | Fused epoxyisoindolones | researchgate.netresearchgate.net |
Table 4: Tandem Processes Involving Furoyl Chlorides
Development of One-Pot Synthetic Strategies
One-pot syntheses, which avoid the isolation of intermediates, offer significant advantages in terms of time, resources, and yield. This compound can be a key component in such strategies.
A practical one-pot, three-component synthesis has been described for the preparation of N-(2,4-diaryl-3-Me-1,2,3,4-THQ) furan-2-carboxamide derivatives. mdpi.com This strategy involves the initial Povarov cycloaddition of an arylamine, an aldehyde, and an alkene to form a tetrahydroquinoline (THQ) intermediate. Without isolation, this intermediate is then acylated in the same pot with a furoyl chloride to afford the final product in excellent yield. mdpi.com This approach highlights the ability to integrate the reactivity of this compound into a multi-step, one-pot sequence.
Furthermore, the development of one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aryl hydrazides and arylacetic acids via dual oxidation has been reported. acs.org Given that 5-methyl-3-furoic hydrazide is readily accessible from the corresponding acyl chloride, this opens the door to a one-pot synthesis of 2-aryl-5-(5-methyl-3-furyl)-1,3,4-oxadiazoles starting from this compound, a hydrazide, and an arylacetic acid.
| One-Pot Strategy | Components | Product | Key Features | Reference |
| Povarov/N-acylation | Arylamine, Aldehyde, Alkene, Furoyl Chloride | N-Furoyl-tetrahydroquinolines | Three-component reaction followed by in-situ acylation | mdpi.com |
| Hydrazide formation/Oxadiazole synthesis | Furoyl Chloride, Hydrazine, Arylacetic Acid | 2,5-Disubstituted 1,3,4-Oxadiazoles | Sequential one-pot synthesis of intermediate and final product | acs.org |
Table 5: One-Pot Synthetic Strategies
Chemo-, Regio-, and Stereoselective Transformations
The furan ring and the acyl chloride group in this compound offer multiple sites for chemical reactions. Achieving chemo-, regio-, and stereoselectivity is crucial for its effective use in the synthesis of complex target molecules. The electron-rich furan ring can participate in various cycloaddition and substitution reactions, while the acyl chloride is a highly reactive electrophile for acylation reactions. The interplay between these functional groups governs the selectivity of transformations. For instance, intramolecular Diels-Alder reactions involving a furan ring are a powerful tool for constructing polycyclic systems with high stereocontrol. researchgate.nethud.ac.uk
Asymmetric Synthesis Incorporating this compound
The incorporation of this compound into chiral molecules can be achieved through several asymmetric synthesis strategies. One common approach involves the reaction of the acyl chloride with a chiral auxiliary or a chiral substrate. This can induce diastereoselectivity, allowing for the separation of diastereomers and subsequent removal of the chiral auxiliary to yield an enantiomerically enriched product.
Another potential avenue is the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule. While specific examples with this compound are not readily found, this principle is well-established in asymmetric synthesis.
A notable strategy for achieving asymmetry involves crystallization-induced asymmetric transformation (CIAT). This process has been successfully applied in the synthesis of enantiomerically enriched furoylalanines from related furoylacrylic acids. researchgate.net This suggests a potential pathway where a derivative of this compound could be used in a similar dynamic resolution process to obtain chiral products with high enantiomeric excess.
Enantioselective Catalysis in Reactions of its Derivatives
Derivatives of this compound, such as the corresponding esters or amides, can be substrates for a variety of enantioselective catalytic reactions. Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of stereocenters. acs.orgnih.gov Derivatives of this compound could potentially be employed in dynamic kinetic resolutions, where a racemic starting material is converted into a single enantiomer of the product with high enantioselectivity. acs.orgnih.gov
Furthermore, organocatalysis offers a metal-free approach to enantioselective transformations. For instance, isothiourea catalysts have been shown to be effective in the enantioselective synthesis of β-lactones from α-ketophosphonates derived from heteroaromatic carboxylic acids, including a 3-furoylphosphonate. rsc.org This methodology could foreseeably be extended to derivatives of this compound for the synthesis of chiral phosphonate-functionalized β-lactones.
The table below outlines potential enantioselective catalytic reactions for derivatives of this compound based on analogous systems.
| Reaction Type | Catalyst Type | Potential Product |
| Asymmetric Allylic Alkylation | Palladium-Chiral Ligand | Enantioenriched α-allyl-β-ketoesters |
| [2+2] Cycloaddition | Chiral Isothiourea | Chiral β-Lactones |
| Hydrogenation | Chiral Heterogeneous Catalyst | Optically Active Furan Alcohols |
Application in the Synthesis of Precursors for Advanced Materials (excluding materials' properties)
The furan moiety is a versatile precursor for a range of other heterocyclic and carbocyclic systems through various ring-opening and rearrangement reactions. This makes this compound a potential starting material for the synthesis of monomers and precursors for advanced materials. For example, the furan ring can be converted into a pyranone scaffold via the Achmatowicz reaction, which is a key transformation in the synthesis of various bioactive molecules and can be a building block for complex polymers. nih.gov
The inherent reactivity of the acyl chloride allows for its facile incorporation into polymer backbones or as a pendant group through reactions with difunctional or polyfunctional monomers containing hydroxyl or amino groups. The resulting polymers would contain the 5-methylfuran moiety, which could be further modified to create materials with specific functionalities. For instance, the furan group can act as a diene in Diels-Alder reactions, a key process for creating cross-linked or self-healing polymers.
Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Structural Elucidation of Derivatives
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Real-time monitoring of chemical reactions involving 5-Methyl-3-furoyl chloride is essential for understanding reaction mechanisms, optimizing conditions, and ensuring the desired product formation. In-situ spectroscopic techniques provide a continuous stream of data without the need for sample extraction, thus preserving the integrity of the reaction environment.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformations
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of reactions by tracking changes in the characteristic vibrational frequencies of functional groups. mdpi.com In reactions involving this compound, which features a highly reactive acyl chloride group (-COCl), FT-IR spectroscopy can effectively follow the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the newly formed functional group. cognitoedu.org
For instance, during the conversion of an acyl chloride to an ester or amide, the strong absorption band of the C=O in the acyl chloride (typically around 1785-1815 cm⁻¹) will shift to a lower frequency characteristic of the new ester or amide. irdg.orgconicet.gov.ar This shift allows for the real-time tracking of the reaction's progress. youtube.com The specificity of this method is particularly useful for studying reactions on solid supports. irdg.org Automated FT-IR analysis can be employed to observe changes in specific spectral regions, such as the disappearance of an azido (B1232118) stretch (around 2108 cm⁻¹) in the synthesis of other heterocyclic compounds. irdg.org
| Functional Group Transformation | Typical FT-IR Wavenumber Shift (cm⁻¹) |
| Acyl Chloride (R-COCl) to Ester (R-COOR') | Disappearance of ~1800 cm⁻¹, Appearance of ~1735-1750 cm⁻¹ |
| Acyl Chloride (R-COCl) to Amide (R-CONHR') | Disappearance of ~1800 cm⁻¹, Appearance of ~1630-1695 cm⁻¹ |
| Acyl Chloride (R-COCl) to Carboxylic Acid (R-COOH) | Disappearance of ~1800 cm⁻¹, Appearance of broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700-1725 cm⁻¹) |
Note: The exact wavenumbers can vary depending on the molecular structure and solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Studies and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ or real-time NMR, offers unparalleled insight into reaction kinetics and the detection of transient intermediates. researchgate.netcopernicus.org By monitoring the changes in the chemical shifts and signal intensities of specific protons or carbon atoms over time, detailed kinetic profiles of reactions involving this compound can be constructed. mdpi.commdpi.com
For example, in a reaction where this compound is a reactant, the disappearance of its characteristic ¹H and ¹³C NMR signals can be quantified to determine the reaction rate. mdpi.com Simultaneously, the emergence of new signals corresponding to products and any observable intermediates can provide crucial mechanistic information. mdpi.com Techniques like hyperpolarized NMR can enhance signal intensity, allowing for the real-time tracking of reactions even at low concentrations. researchgate.net The use of in-situ NMR has been instrumental in clarifying complex reaction mechanisms in the formation of functionalized furans. mdpi.com
High-Resolution Structural Characterization of Novel Compounds Derived from this compound
Once a reaction is complete and a novel derivative of this compound has been synthesized and isolated, a combination of high-resolution spectroscopic and analytical methods is employed for its unambiguous structural elucidation.
Advanced NMR Techniques (e.g., 2D NMR, NOESY, HMQC/HSQC)
While 1D NMR provides fundamental information about the chemical environment of nuclei, complex molecular structures often require the application of advanced two-dimensional (2D) NMR techniques. bath.ac.ukresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. mdpi.comrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons. mdpi.comrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformational preferences. bath.ac.ukmdpi.com
These techniques, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of complex derivatives of this compound. researchgate.netmdpi.com
| 2D NMR Technique | Information Provided |
| COSY | ¹H-¹H scalar coupling correlations (connectivity through bonds) |
| HSQC/HMQC | ¹H-¹³C one-bond correlations |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations |
| NOESY | ¹H-¹H through-space correlations (proximity) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a newly synthesized compound. mdpi.commdpi.com Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or five decimal places). This precision allows for the confident determination of the elemental composition of the molecule, as very few combinations of atoms will have the exact measured mass. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule for analysis. mdpi.com
Future Research Directions and Emerging Trends in 5 Methyl 3 Furoyl Chloride Chemistry
Sustainable and Green Synthesis Approaches for 5-Methyl-3-furoyl chloride and its Derivatives
The chemical industry's shift towards more environmentally benign processes has spurred research into sustainable methods for synthesizing this compound and its derivatives. beilstein-journals.org This includes minimizing waste, using renewable resources, and avoiding hazardous reagents.
Solvent-Free Reactions and Catalytic Processes
Traditional methods for preparing acyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce toxic byproducts. wikipedia.orgorgoreview.com A significant push in green chemistry is the development of solvent-free reaction conditions and the use of catalysts to improve efficiency and reduce environmental impact. google.comgoogle.com
For instance, the synthesis of furoyl chloride has been demonstrated using phosgene (B1210022) in the absence of other solvents, leading to high purity and yield with minimal waste. google.comgoogle.com Catalytic amounts of N,N-dimethylformamide (DMF) have been shown to be effective in the synthesis of acyl chlorides from carboxylic acids using reagents like bis-(trichloromethyl) carbonate (BTC), offering a milder and more efficient alternative. jcsp.org.pk Research in this area for this compound could focus on adapting these solvent-free and catalytic approaches.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Acyl Chlorides
| Feature | Traditional Methods (e.g., Thionyl Chloride) | Green/Catalytic Methods |
| Reagents | Thionyl chloride, phosphorus pentachloride, oxalyl chloride wikipedia.orgorgoreview.comiitk.ac.in | Phosgene, Bis-(trichloromethyl) carbonate (BTC) google.comjcsp.org.pk |
| Catalyst | Often not used, or requires a base iitk.ac.in | N,N-disubstituted formamides (e.g., DMF) jcsp.org.pkgoogle.com |
| Solvent | Often requires inert organic solvents louisville.edu | Can be solvent-free google.comgoogle.com |
| Byproducts | SO2, HCl, phosphorus-containing waste google.comlouisville.edu | HCl, CO2 (can be absorbed) google.comgoogle.com |
| Yield | Generally good, but can have impurities louisville.edu | High yields (up to 90% or more) google.comgoogle.com |
| Environmental Impact | Higher, due to toxic reagents and byproducts google.com | Lower, with reduced waste and milder conditions jcsp.org.pk |
Flow Chemistry and Continuous Processing Applications
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for scalability. beilstein-journals.org The transposition of batch reactions to continuous flow processes is a growing area of interest for the synthesis of furan (B31954) derivatives and other chemical intermediates. beilstein-journals.orgacs.org
Recent studies have demonstrated the successful application of continuous flow for the C3-alkylation of furfural (B47365) derivatives and the synthesis of 2,5-diaryl furans, showing improved yields and productivity compared to batch methods. beilstein-journals.orgacs.org The synthesis of acyl chlorides from carboxylic acids has also been achieved using flow chemistry, sometimes in combination with in-situ generation of reagents like phosgene from chloroform, which enhances safety. acs.orgresearchgate.net Future work on this compound could explore the development of continuous flow processes for its synthesis and subsequent derivatization, leading to more efficient and scalable production. google.comgoogleapis.com
Exploiting Novel Reactivity Patterns of the this compound Moiety
Beyond established reactions, researchers are investigating novel ways to utilize the reactivity of the furoyl chloride group and the furan ring itself. This includes drawing inspiration from biological systems and employing modern synthetic techniques to forge new chemical bonds.
Bio-inspired Catalysis
Nature provides a rich source of inspiration for developing new catalytic systems. Bio-inspired catalysis aims to mimic the high selectivity and efficiency of enzymes. catalysis-summit.com In furan chemistry, bio-inspired approaches have been used for multicomponent reactions. For example, a reaction inspired by the enzymatic oxidation of furan has been developed to synthesize pyrrole (B145914) heterocycles by combining a furan-based electrophile with thiols and amines in one pot. researchgate.netresearchgate.net This type of reaction could potentially be adapted for derivatives of this compound, opening up new avenues for creating complex molecules. Furthermore, enzymatic processes are being explored for the oxidative rearrangement of furfuryl alcohols, showcasing the potential of biocatalysis in modifying the furan core. frontiersin.org
Photoredox and Electrochemistry in Derivatization
Photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, allowing for the activation of strong chemical bonds under mild conditions. semanticscholar.orgnih.gov These techniques can generate highly reactive radical intermediates that can participate in a variety of chemical transformations. nih.gov
For the derivatization of compounds like this compound, these methods hold significant promise. Photoredox catalysis has been successfully used for the hydrodehalogenation of aryl chlorides and the functionalization of C-H bonds. researchgate.netbeilstein-journals.org Both photoredox and electrochemical approaches have been employed for the synthesis of various heterocyclic compounds. nih.gov Recent research has shown that visible-light-driven nickel-catalyzed carbonylation can produce acyl chlorides from alkyl halides, and photoredox catalysis can activate aryl chlorides for various coupling reactions. researchgate.netthieme-connect.com The application of these techniques to this compound could enable novel derivatizations that are difficult to achieve through traditional thermal methods.
Table 2: Emerging Synthetic Methods and Their Potential Application to this compound
| Method | Principle | Potential Application for this compound |
| Bio-inspired Catalysis | Mimics enzymatic reactions to achieve high selectivity and efficiency. catalysis-summit.com | Development of multicomponent reactions for the synthesis of complex heterocyclic derivatives. researchgate.netresearchgate.net |
| Photoredox Catalysis | Uses light to generate reactive radical intermediates from a photocatalyst. semanticscholar.org | C-H functionalization of the furan ring or coupling reactions at the acyl chloride group under mild conditions. researchgate.netbeilstein-journals.org |
| Electrochemistry | Uses an electric current to drive redox reactions. semanticscholar.org | Alternative method for generating reactive intermediates for novel derivatization reactions. nih.gov |
Integration with Automation and High-Throughput Experimentation Platforms
To accelerate the discovery of new reactions and optimize existing processes, the integration of automation and high-throughput experimentation (HTE) is becoming increasingly crucial in chemical research. numberanalytics.comacs.org These platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. numberanalytics.comhitgen.com
Robotic synthesis and automated analysis techniques can be applied to the chemistry of this compound to quickly explore its reaction space and identify optimal conditions for producing desired derivatives. numberanalytics.com HTE has been successfully used in medicinal chemistry for route scouting and parallel synthesis of heterocyclic compounds. acs.orgnih.gov By combining HTE with flow chemistry and machine learning, researchers can significantly increase the efficiency of synthesizing and evaluating new molecules based on the this compound scaffold. numberanalytics.comhitgen.com This approach not only speeds up the research and development process but also generates large datasets that can be used to predict reaction outcomes and molecular properties. nih.gov
Predictive Modeling and Machine Learning for Reaction Discovery and Optimization
The application of computational tools to the chemistry of this compound is an emerging area poised to accelerate discovery and enhance process efficiency. While specific, published machine learning (ML) models dedicated exclusively to this compound are not yet prevalent, the methodologies are well-established within the broader fields of heterocyclic and computational chemistry. numberanalytics.combeilstein-journals.org The future of research on this compound will likely involve a synergistic combination of physics-based computational modeling and data-driven machine learning to predict its behavior and uncover novel applications.
Predictive modeling for this compound primarily falls into two categories: quantum chemical calculations that predict intrinsic molecular properties and reactivity, and machine learning models that learn from data to predict reaction outcomes and optimize conditions. numberanalytics.combeilstein-journals.org
Physics-Based Computational Modeling
Quantum chemistry methods, particularly Density Functional Theory (DFT), serve as a foundational predictive tool. numberanalytics.com These models can elucidate the electronic structure and reactivity of this compound without the need for initial experimental data. For instance, DFT calculations can model the electrophilicity of the carbonyl carbon, which is crucial for predicting its reactivity in nucleophilic acyl substitution reactions. By calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and transition state energies, researchers can gain insights into reaction pathways and selectivity. numberanalytics.comunram.ac.id
These computational approaches allow for the in silico screening of potential reactants and conditions. For example, one could model the reaction of this compound with a series of amines to predict which will react most favorably, thus guiding experimental design and saving resources.
Table 1: Representative DFT-Calculated Parameters for Predicting Reactivity of this compound
This table illustrates the type of data that can be generated through DFT calculations to compare the predicted reactivity of this compound with various nucleophiles. Values are hypothetical and for illustrative purposes.
| Nucleophile | Predicted Parameter | Value | Implication for Reactivity |
| Ammonia | Transition State Energy (kcal/mol) | 15.2 | Relatively low energy barrier, suggesting a feasible reaction. |
| Ethanol | Transition State Energy (kcal/mol) | 18.5 | Higher energy barrier than ammonia, suggesting slower reaction kinetics. |
| Aniline | LUMO Energy of Chloride (eV) | -1.8 | Indicates the electrophilicity of the carbonyl carbon. |
| Water | Gibbs Free Energy of Reaction (kcal/mol) | -5.4 | Negative value suggests the hydrolysis reaction is thermodynamically favorable. |
Data-Driven Machine Learning Models
Machine learning offers a complementary approach that leverages experimental or computationally-generated data to build predictive models. nih.gov These models excel at identifying complex patterns in large datasets that are not immediately obvious to human researchers. duke.edu
For reaction discovery, an ML model could be trained on a database of known reactions involving various acyl chlorides and heterocycles. beilstein-journals.org The model would learn the relationships between substrate structures, reagents, and reaction success. It could then be used to predict the probability of a successful outcome for a novel, untested reaction involving this compound.
In reaction optimization, active learning is a particularly powerful trend. duke.eduacs.org This iterative process works as follows:
A small, initial set of experiments is conducted.
An ML model (e.g., a random forest or neural network) is trained on this data to create a preliminary map of the reaction landscape (e.g., predicting yield as a function of temperature, concentration, and catalyst loading). duke.edu
The model then suggests the next set of experimental conditions that it predicts will either maximize the yield or provide the most information to improve the model.
The new experiment is performed, and the result is fed back into the training set to refine the model.
This approach can dramatically reduce the number of experiments needed to find optimal reaction conditions compared to traditional methods. duke.edu
Table 2: Illustrative Active Learning Workflow for Optimizing Amidation with this compound
This table provides a simplified, hypothetical example of how an active learning algorithm might optimize the yield of an amidation reaction.
| Experiment # | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Model's Predicted Yield (%) | Actual Yield (%) |
| 1 | 25 | 0.1 | 1.0 | N/A (Initial) | 45 |
| 2 | 50 | 0.2 | 1.0 | N/A (Initial) | 65 |
| 3 | 40 | 0.15 | 2.0 | N/A (Initial) | 72 |
| 4 (Suggested) | 45 | 0.18 | 2.5 | 85 | 83 |
| 5 (Suggested) | 48 | 0.2 | 2.2 | 92 | 91 |
The primary challenge in developing such models is the requirement for sufficient high-quality, standardized data. beilstein-journals.orgacs.org As automated high-throughput experimentation platforms become more common, generating the necessary data for robust ML models in the context of this compound chemistry will become increasingly feasible, paving the way for rapid discovery of new synthetic routes and materials. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-3-furoyl chloride, and what reaction conditions must be optimized to ensure high yield?
- Methodological Answer : Synthesis typically involves the reaction of 5-methyl-3-furoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include temperature control (0–25°C), stoichiometric ratios (e.g., 1:2 molar ratio of acid to chlorinating agent), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction purification via vacuum distillation or column chromatography is critical to remove residual reagents. Monitoring reaction progress via TLC or FT-IR for carbonyl chloride formation (~1800 cm⁻¹) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for furan protons; δ ~2.5 ppm for methyl group) and ¹³C NMR (carbonyl carbon at ~160 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 144.5).
- Elemental Analysis : Validate C, H, and Cl content.
Purity can be assessed via HPLC with UV detection (λ = 210–240 nm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its high reactivity and potential for hydrolysis (generating HCl fumes), use fume hoods, chemical-resistant gloves (nitrile), and eye protection. Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C. Waste must be segregated into halogenated solvent containers and processed by certified waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the furan ring influence the reactivity of this compound in acyl transfer reactions?
- Methodological Answer : Design comparative experiments using derivatives with varying substituents (e.g., electron-withdrawing groups at position 2 vs. electron-donating groups at position 4). Monitor reaction kinetics via stopped-flow techniques or in situ IR spectroscopy. Computational modeling (DFT) can predict charge distribution and activation barriers. For example, methyl groups may enhance stability but reduce electrophilicity, requiring higher catalyst loading in nucleophilic acyl substitutions .
Q. How should researchers address contradictions in reported yields of this compound-mediated reactions across literature studies?
- Methodological Answer : Systematically evaluate variables:
- Reagent Purity : Trace moisture or impurities in starting materials can drastically alter yields.
- Solvent Effects : Compare aprotic solvents (e.g., DCM vs. THF) for compatibility.
- Catalyst Presence : Assess whether Lewis acids (e.g., AlCl₃) were unintentionally introduced.
Replicate experiments under standardized conditions and perform meta-analysis of literature data to identify outliers. Use statistical tools (e.g., ANOVA) to quantify variability .
Q. What experimental design strategies are optimal for optimizing this compound’s reactivity in high-throughput synthesis workflows?
- Methodological Answer : Implement a Design of Experiments (DoE) approach, varying factors such as temperature, solvent polarity, and catalyst concentration. Use microreactors for rapid screening of reaction conditions. Analyze data via multivariate regression to identify synergistic effects. For example, a Central Composite Design (CCD) can map non-linear relationships between variables and reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
